Acebrophylline
Overview
Description
Ambroxol acefyllinate is a bronchodilator used in the symptomatic treatment of bronchopulmonary disorders associated with bronchospasm . It is a combination of ambroxol, a mucolytic agent, and acefylline, a xanthine derivative. This compound is particularly effective in treating respiratory conditions by breaking down mucus and easing breathing.
Mechanism of Action
Target of Action
Acebrophylline primarily targets the M3 receptors and leukotriene receptors . The M3 receptor is a Gi type of G-protein coupled receptor, which plays a crucial role in the contraction of bronchial smooth muscles . Leukotriene receptors, particularly LTD4 and LTC4, are involved in the production of allergic substances .
Mode of Action
This compound exhibits its therapeutic effects through two primary mechanisms:
Mechanism 1: this compound acts as an anti-cholinergic receptor , specifically blocking the M3 receptor . When this compound binds to the Gi-type receptor, GDP is converted to GTP, and the alpha, beta, and gamma subunits get detached from the receptors . This process blocks the cyclic AMP cycle and inhibits the release of Ca2+ ion, leading to the release of K+ ion in the bronchial smooth muscle, which causes bronchodilation .
Mechanism 2: this compound also blocks the leukotriene receptor, hence blocking allergies . It mainly blocks LTD4 and LTC4 receptors and stops the production of allergic substances . This compound binds to the phospholipid layer and blocks the production of arachidonic acid .
Biochemical Pathways
This compound affects several biochemical pathways. It facilitates various steps in the biosynthesis of pulmonary surfactant . This results in a reduction in the viscosity and adhesivity of the mucus, greatly improving ciliary clearance .
Pharmacokinetics
In healthy volunteers, given 200mg oral this compound, the two components of the molecule, ambroxol and theophylline-7-acetic acid, are released in the stomach and absorbed in the intestine . Optimal concentrations of ambroxol are reached within 2 hours and of theophylline-7-acetic acid after 1 hour . The plasma half-life varies from 4 to 9 hours after oral administration . The drug is metabolized in the liver and eliminated renally .
Result of Action
This compound exhibits bronchodilator, anti-inflammatory, and mucoregulator activity . It relaxes the muscles in the airways, allowing easier breathing . It also thins and loosens mucus, making it easier to breathe . By combining these two components, this medication aims to provide both bronchodilation and mucus clearance, thus improving symptoms associated with respiratory conditions .
Biochemical Analysis
Biochemical Properties
Acebrophylline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and biomolecules. The molecule contains ambroxol, which facilitates various steps in the biosynthesis of pulmonary surfactant . It also contains theophylline-7 acetic acid, which raises blood levels of ambroxol, thus rapidly and intensely stimulating surfactant production .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by reducing the viscosity and adhesivity of the mucus, greatly improving ciliary clearance . It also exerts an anti-inflammatory effect by deviating phosphatidylcholine towards surfactant synthesis, making it no longer available for the synthesis of inflammatory mediators such as leukotrienes .
Molecular Mechanism
The molecular mechanism of this compound involves several points of attack in obstructive airway disease. It acts as an anti-cholinergic receptor, with its main action being the M3 receptor-blocking action . When this compound binds to the Gi-type receptor, GDP is converted to GTP, and the alpha, beta, and gamma subunits get detached from the receptors .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. A high-performance liquid chromatography (HPLC) method has been developed to quantify this compound in pharmaceutical formulations . This method provides a sharp and proper peak, making it suitable for routine analysis of this compound estimation in bulk and marketed formulations .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is known to interact with enzymes and cofactors, but specific details about these interactions and the metabolic pathways that this compound is involved in are currently limited .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ambroxol acefyllinate is synthesized through a series of chemical reactions involving ambroxol and acefylline. The preparation involves:
Electrophilic Bromination: Starting with o-toluidine, the compound undergoes electrophilic bromination using liquid bromine promoted by manganese dioxide.
Acetylation: The brominated product is then acetylated.
Radical Benzylic Bromination: This step involves the use of liquid bromine and manganese dioxide under mild conditions.
N-Alkylation and Hydrolysis: The final steps include N-alkylation and hydrolysis to yield ambroxol acefyllinate.
Industrial Production Methods: The industrial production of ambroxol acefyllinate follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The process is optimized for cost-effectiveness and efficiency.
Types of Reactions:
Oxidation: Ambroxol acefyllinate can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: Reduction reactions can occur, especially in the presence of reducing agents.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.
Scientific Research Applications
Ambroxol acefyllinate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying bronchodilatory mechanisms and mucolytic activity.
Biology: Investigated for its effects on cellular processes related to mucus production and clearance.
Industry: Utilized in the formulation of various pharmaceutical products aimed at treating respiratory conditions.
Comparison with Similar Compounds
Ambroxol: A mucolytic agent used alone for treating respiratory diseases.
Acefylline: A xanthine derivative used as a bronchodilator.
Bromhexine: Another mucolytic agent similar to ambroxol.
Uniqueness: Ambroxol acefyllinate is unique due to its combined mucolytic and bronchodilatory effects, making it more effective in treating respiratory conditions compared to its individual components .
Properties
IUPAC Name |
4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Br2N2O.C9H10N4O4/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10;1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15/h5-6,10-11,17-18H,1-4,7,16H2;4H,3H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUHJDQWESJTGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28Br2N6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60914235 | |
Record name | (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetic acid--4-{[(2-amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60914235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
616.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96989-76-3, 179118-73-1 | |
Record name | Ambroxol theophyllinacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096989763 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ambroxol acefyllinate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13141 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetic acid--4-{[(2-amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60914235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 179118-73-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMBROXOL ACEFYLLINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HM1E174TN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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